molecular formula C18H16F3IN2O2 B1679132 PD 198306 CAS No. 212631-61-3

PD 198306

Cat. No.: B1679132
CAS No.: 212631-61-3
M. Wt: 476.2 g/mol
InChI Key: UHAXDAKQGVISBZ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

PD 198306 selectively inhibits MEK1/2, a type of protein kinase that plays a crucial role in the MAPK/ERK signaling pathway . This pathway is involved in regulating various cellular processes, including cell growth, differentiation, and apoptosis . By inhibiting MEK1/2, this compound can interfere with these processes, potentially altering cellular function .

Cellular Effects

This compound has been shown to inhibit MEK activity in synovial fibroblasts at concentrations of 30-100 nM . This inhibition can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . For example, it can reduce the Streptozocin-induced increase in the level of active ERK1 and 2 .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to MEK1/2 and inhibiting its activity . This inhibition prevents the phosphorylation of ERK1/2, a downstream target of MEK, thereby disrupting the MAPK/ERK signaling pathway . This can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, it has been shown to inhibit the replication of Tha-GFP by 25% at 10 μM after 36 hours

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For example, intrathecal administration of this compound (1-30 μg per 10 μL) dose-dependently blocks static allodynia in both the streptozocin and the chronic constriction injury (CCI) models of neuropathic pain . The minimum effective doses (MED) of 3 μg significantly blocked static allodynia 30 min after treatment .

Metabolic Pathways

This compound is involved in the MAPK/ERK signaling pathway, where it inhibits the activity of MEK1/2

Subcellular Localization

It is known that this compound can inhibit MEK1/2, which is located in the cytoplasm of cells

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PD 198306 involves the preparation of N-(cyclopropylmethoxy)-3,4,5-trifluoro-2-[(4-iodo-2-methylphenyl)amino]-benzamide. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthesis typically involves standard organic synthesis techniques, including esterification, reduction, and amide formation, followed by purification steps such as recrystallization or chromatography to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

PD 198306 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

Major Products Formed

The major product formed from the synthesis of this compound is N-(cyclopropylmethoxy)-3,4,5-trifluoro-2-[(4-iodo-2-methylphenyl)amino]-benzamide. Other by-products may include unreacted starting materials and side products from incomplete reactions .

Scientific Research Applications

PD 198306 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

PD 198306 is compared with other MEK inhibitors such as CI-1040 and U0126. While all these compounds inhibit MEK1/2, this compound is unique due to its non-ATP-competitive inhibition mechanism and high selectivity over other kinases . Similar compounds include:

Properties

IUPAC Name

N-(cyclopropylmethoxy)-3,4,5-trifluoro-2-(4-iodo-2-methylanilino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3IN2O2/c1-9-6-11(22)4-5-14(9)23-17-12(7-13(19)15(20)16(17)21)18(25)24-26-8-10-2-3-10/h4-7,10,23H,2-3,8H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHAXDAKQGVISBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NC2=C(C(=C(C=C2C(=O)NOCC3CC3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433306
Record name PD 198306
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212631-61-3
Record name PD-198306
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212631613
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PD 198306
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PD-198306
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ5121ZGT3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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